N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
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Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a useful research compound. Its molecular formula is C30H22N4O5S2 and its molecular weight is 582.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole nucleus, like this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O5S2/c1-17-3-13-25(37-17)23-15-40-29(31-23)33-27(35)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)28(36)34-30-32-24(16-41-30)26-14-4-18(2)38-26/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBVWYWFEYBDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(O6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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